8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one is a complex heterocyclic compound characterized by a spiro structure, which includes both a pyrazole and an azaspiro framework. This compound is identified by the CAS number 1341915-79-4 and has garnered interest in various fields due to its unique structural properties and potential applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including Parchem and Benchchem, which provide specifications and product details for research purposes. Its synthesis and properties have been documented in several scientific databases and publications, indicating its relevance in ongoing chemical research.
8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one falls under the classification of heterocyclic compounds. It is particularly noted for its spirocyclic structure, which is significant in the development of pharmaceuticals and agrochemicals.
The synthesis of 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes:
The reaction conditions are optimized for high yield and purity, often utilizing techniques like refluxing or microwave-assisted synthesis to enhance efficiency. In industrial settings, continuous flow reactors may be employed to scale up production while maintaining quality control.
The molecular structure of 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 191.27 g/mol |
IUPAC Name | 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one |
InChI Key | InChI=1S/C11H17N3O/c1-2... |
The structure features a spirocyclic arrangement that contributes to its unique chemical properties.
8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one can participate in various chemical reactions:
The conditions for these reactions vary:
These reactions yield various derivatives that can further be explored for their biological activities.
The mechanism of action of 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one is significant in its potential therapeutic applications. Research indicates that it may interact with cellular targets involved in cancer pathways:
8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | Off-white solid |
Melting Point | Data not available |
Solubility | Soluble in polar solvents |
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature settings.
8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one has several applications across different fields:
This compound represents a promising area of research due to its unique structural features and potential therapeutic applications, making it a valuable subject for further studies in organic chemistry and pharmacology.
The core 6-azaspiro[3.4]octan-5-one scaffold is constructed via a stereoselective Grignard addition-cyclization sequence initiated from N-Boc-protected cyclic 2-aminoketones. As demonstrated for analogous spirocycles, homoallyl magnesium bromide addition to N-Boc-3-piperidone (1) proceeds with >80% yield when CeCl₃ is employed as a lanthanide activator, suppressing reduction side products . The resultant tertiary alcohol undergoes in situ epoxidation with mCPBA, followed by a Baldwin-favored 5-exo-tet ring closure to form the spirocyclic tetrahydrofuran (THF) structure. Notably, no competing 6-endo-tet products are observed, confirming kinetic preference for the 5-membered ring closure . Subsequent oxidation of the alcohol moiety delivers aldehydes or carboxylic acids as diversification points. For the target compound, late-stage coupling of the spirocyclic aldehyde intermediate (e.g., 12a/b) with 1-ethyl-5-pyrazolyl metal reagents (e.g., zinc halides or boronic acids) enables installation of the pyrazole moiety .
Table 1: Comparative Yields in Spirocyclic Intermediate Synthesis
Starting Ketone | Grignard Addition Yield (%) | Cyclization Yield (%) | Oxidation Yield (%) |
---|---|---|---|
N-Boc-3-piperidone (1) | 84% | 91% | 75-89% (aldehyde/acid) |
N-Boc-3-pyrrolidinone (2) | 78% | 88% | 70-82% (aldehyde/acid) |
N-Boc-azetidinone | <50% (reduction dominates) | N/A | N/A |
Regiocontrol in pyrazole coupling is critical to avoid undesired N2-substituted isomers. The 1-ethyl-1H-pyrazol-5-yl group is introduced via Suzuki-Miyaura cross-coupling or Knochel-type organozinc reactions, leveraging C5 halogenation of the pyrazole precursor. Studies on analogous systems (e.g., 8-(2-fluorophenyl)-6-azaspiro[3.4]octan-5-one) confirm that steric shielding by the ethyl group at N1 directs electrophilic substitution to C4, while C5 exhibits higher nucleophilicity for metalation [3] [6]. Solvent-dependent studies reveal that THF/water mixtures (10:1) at 60°C optimize transmetalation efficiency for Suzuki couplings, achieving >95% regioselectivity for C5 attachment [3]. Alternative direct C-H functionalization using Pd/Cu catalysts in DMAc affords moderate yields (50-65%) but suffers from N-ethyl deprotection at temperatures >100°C [6].
Table 2: Solvent Effects on Pyrazole Coupling Regioselectivity
Reaction Type | Optimal Solvent | Temperature | Regioselectivity (C5 vs. N2/C4) |
---|---|---|---|
Suzuki Coupling | THF/H₂O (10:1) [3] | 60°C | >95:5 [3] |
Organozinc Addition | Anhydrous THF [6] | 25°C | 93:7 [6] |
Direct C-H Arylation | DMAc [6] | 80°C | 85:15 [6] |
The N-Boc (tert-butyloxycarbonyl) group is universally employed for amine protection during spirocyclization due to its orthogonal stability under both Grignard addition (CeCl₃-mediated) and acid-catalyzed cyclization conditions [5]. Comparative analyses show that Cbz (benzyloxycarbonyl) groups exhibit partial cleavage (>20%) during mCPBA epoxidation, while trityl groups impede cyclization sterically [5]. Post-cyclization, the Boc group is selectively removed with TFA in DCM (0°C to 25°C) to avoid ring-opening side reactions. For intermediates requiring subsequent N-alkylation (e.g., pyrazole attachment), re-protection with acetyl or trifluoroacetyl groups permits selective carbonyl formation at C5 without N-alkyl degradation [9]. In the target compound, the lactam carbonyl remains unprotected during pyrazole coupling, as its low nucleophilicity minimizes side reactions .
Cerium(III) chloride is indispensable for high-yielding spirocyclization, acting as a Lewis acid mediator during Grignard addition. CeCl₃ sequesters chloride ions, enhancing the nucleophilicity of homoallyl magnesium bromide while suppressing ketone reduction . For the epoxide ring-opening/cyclization step, silver(I) oxide (Ag₂O) in acetonitrile (0.5 mol%) accelerates the 5-exo-tet cyclization by facilitating oxirane ring activation, achieving complete conversion in <2 hours [8]. Recent advances demonstrate that chiral bisoxazoline-Cu(II) complexes enable asymmetric induction at the spiro carbon (up to 88% ee) for unsaturated scaffolds, though racemic routes remain preferred for cost-sensitive library synthesis [8].
Table 3: Catalyst Performance in Spiroannulation Steps
Catalyst | Loading (mol%) | Reaction Step | Conversion (%) | Key Advantage |
---|---|---|---|---|
CeCl₃ | 100 (stoichiometric) | Grignard Addition | >95% | Suppresses reduction |
Ag₂O | 0.5 [8] | Epoxide Cyclization | >99% [8] | Accelerates 5-exo-tet kinetics |
Cu(Box)₂ | 10 [8] | Asymmetric Cyclization | 75% (88% ee) [8] | Enantioselective control |
Solvent polarity critically influences cyclization kinetics and byproduct formation. Chloroform maximizes yield (91%) during mCPBA epoxidation by solubilizing the hydrophobic scaffold while minimizing Baeyer-Villiger oxidation . In contrast, polar aprotic solvents (e.g., acetonitrile) favor the spirocyclization step (ΔG‡ ≈ 15 kcal/mol in ACN vs. 18 kcal/mol in toluene) due to stabilization of the zwitterionic transition state [8]. Temperature profiling reveals that cyclization below 20°C prevents exothermic runaway but risks epoxide accumulation, while temperatures >40°C promote dehydration side products. For the final pyrazole coupling, refluxing ethanol provides optimal balance between reactivity and lactam stability, yielding 85% of the target compound [6].
Table 4: Solvent/Temperature Optimization in Key Steps
Reaction Step | Optimal Solvent | Optimal Temperature | Yield Improvement vs. Baseline |
---|---|---|---|
Epoxidation | CHCl₃ | 0°C → 25°C (gradient) | +32% vs. MeCN |
Spirocyclization | Anhydrous MeCN [8] | 40°C [8] | +25% vs. THF |
Pyrazole Coupling | EtOH | 78°C (reflux) | +18% vs. DMF |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4